molecular formula C25H21N3O3S B11083441 (5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11083441
M. Wt: 443.5 g/mol
InChI Key: VVSXGWFLVVBMBB-PXLXIMEGSA-N
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Description

(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The key steps include the formation of the imidazolone core, the introduction of the furan ring, and the attachment of the tetrahydroisoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazolone core can be reduced to form dihydroimidazolone derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]SULFANYL}-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

(5E)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one

InChI

InChI=1S/C25H21N3O3S/c29-23(27-13-12-18-7-4-5-8-19(18)16-27)17-32-25-26-22(15-21-11-6-14-31-21)24(30)28(25)20-9-2-1-3-10-20/h1-11,14-15H,12-13,16-17H2/b22-15+

InChI Key

VVSXGWFLVVBMBB-PXLXIMEGSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=N/C(=C/C4=CC=CO4)/C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC4=CC=CO4)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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